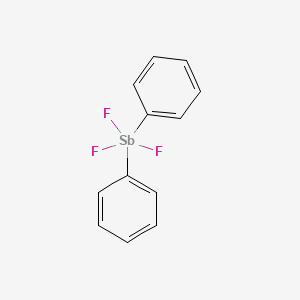
Trifluoro(diphenyl)-lambda~5~-stibane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(diphenyl)-lambda~5~-stibane is an organofluorine compound that features a central antimony atom bonded to two phenyl groups and three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(diphenyl)-lambda~5~-stibane typically involves the reaction of diphenylstibine with a fluorinating agent. One common method is the reaction of diphenylstibine with sulfur tetrafluoride (SF₄) under controlled conditions. The reaction proceeds as follows:
Ph2SbH+SF4→Ph2SbF3+HF
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoro(diphenyl)-lambda~5~-stibane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it back to diphenylstibine or other lower oxidation state compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogen exchange reactions can be facilitated by reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentafluoride (SbF₅), while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
Trifluoro(diphenyl)-lambda~5~-stibane has several applications in scientific research:
Biology: The compound’s unique properties make it a potential candidate for studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of fluorinated drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which trifluoro(diphenyl)-lambda~5~-stibane exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry. The molecular pathways involved in its reactions are still under investigation, but its ability to form strong bonds with other elements is a key factor in its reactivity.
Comparaison Avec Des Composés Similaires
Trifluoro(diphenyl)phosphorane: Similar in structure but with phosphorus instead of antimony.
Difluoro(triphenyl)phosphorane: Contains three phenyl groups and two fluorine atoms bonded to phosphorus.
Tetrafluoro(phenyl)phosphorane: Features four fluorine atoms and one phenyl group bonded to phosphorus.
Uniqueness: Trifluoro(diphenyl)-lambda~5~-stibane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus analogs. The larger atomic radius and different electronic configuration of antimony result in variations in reactivity and stability, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
55560-60-6 |
|---|---|
Formule moléculaire |
C12H10F3Sb |
Poids moléculaire |
332.96 g/mol |
Nom IUPAC |
trifluoro(diphenyl)-λ5-stibane |
InChI |
InChI=1S/2C6H5.3FH.Sb/c2*1-2-4-6-5-3-1;;;;/h2*1-5H;3*1H;/q;;;;;+3/p-3 |
Clé InChI |
YWUGIFMJDBWDKD-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















